![molecular formula C12H21NO4 B153858 Boc-DL-Proline ethyl ester CAS No. 125347-83-3](/img/structure/B153858.png)
Boc-DL-Proline ethyl ester
Overview
Description
Boc-DL-Proline ethyl ester is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Boc-DL-Proline ethyl ester involves several steps. In one method, L-leucine methyl ester hydrochloride is reacted with a 3.0 M solution of phenylmagnesium bromide in diethyl ether . The reaction mixture is stirred and then quenched with 10 wt% aqueous NH4Cl . The resulting mixture is then extracted with diethyl ether, and the organic layer is dried over anhydrous MgSO4 . The filtrate is concentrated by rotary evaporation and further dried under vacuum to obtain the title compound .Chemical Reactions Analysis
The Boc group in Boc-DL-Proline ethyl ester can be deprotected using various methods. One such method involves the use of oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .Scientific Research Applications
Peptide Synthesis
Boc-DL-Proline ethyl ester is often used in peptide synthesis . The Boc group (tert-butyloxycarbonyl) is a common protecting group used in the synthesis of peptides. It prevents unwanted peptide bonding at the amino group during the synthesis process .
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Boc-DL-Proline ethyl ester can be used to study protein structure, function, and interactions .
Fluorinated Peptide Models
Boc-DL-Proline ethyl ester can be used in the development of fluorinated peptide models . Fluorinated moieties are valuable in chemistry due to the sensitive NMR detectability of the 19 F nucleus. Fluorination of molecular scaffolds can selectively influence a molecule’s polarity, conformational preferences, and chemical reactivity .
Hydrolysis Studies
This compound can be used to study hydrolysis in biologically relevant buffers . The hydrolytic stability can be tailored over a broad pH range by varying the number of fluorine atoms in the ester moiety or by introducing adjacent charges in the peptide sequence .
Conformational Impact Studies
Boc-DL-Proline ethyl ester can be used to study the conformational impact of the 2,2-difluoromethyl ester on several neutral and charged oligopeptides .
Kinetic Resolution and Asymmetric Synthesis
Boc-DL-Proline ethyl ester can be used in biocatalytic kinetic resolution and asymmetric synthesis for the production of d-proline . The kinetic resolution of N-acetyl-dl-proline, dl-proline esters, and N-benzyloxycarbonyl-dl-proline was developed using hydrolytic enzymes .
Mechanism of Action
Target of Action
Boc-DL-Proline ethyl ester is a derivative of proline, an amino acid that plays a crucial role in protein synthesis . The primary target of this compound is the amino group in proteins. It acts as a protecting group for the amino group during peptide synthesis .
Mode of Action
The compound works by protecting the amino group in proteins during peptide synthesis . The Boc group in the compound is stable towards most nucleophiles and bases . This stability allows the compound to protect the amino group from reacting with other compounds during the synthesis process .
Biochemical Pathways
The compound affects the peptide synthesis pathway. During peptide synthesis, the amino group in proteins needs to be protected to prevent unwanted reactions. Boc-DL-Proline ethyl ester provides this protection, allowing the peptide synthesis to proceed without interference .
Result of Action
The primary result of the action of Boc-DL-Proline ethyl ester is the successful synthesis of peptides. By protecting the amino group in proteins, the compound ensures that peptide synthesis can proceed without unwanted reactions .
Action Environment
The action of Boc-DL-Proline ethyl ester is influenced by environmental factors such as pH and temperature. The Boc group in the compound is stable under a wide range of conditions, making it suitable for use in various environments . The compound can be deprotected under acidic conditions , which should be taken into account when using it.
Safety and Hazards
Boc-DL-Proline ethyl ester should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .
properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl pyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCLKOLOJLBQDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479968 | |
Record name | Boc-DL-Proline ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-DL-Proline ethyl ester | |
CAS RN |
125347-83-3 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125347-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-DL-Proline ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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